molecular formula C10H11ClN2 B1375406 1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride CAS No. 903555-97-5

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride

Cat. No. B1375406
M. Wt: 194.66 g/mol
InChI Key: UEHYVKYSUSWVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is a chemical compound with the CAS Number: 903555-97-5 . It is used in diverse scientific research and exhibits unique properties that enable its application in various fields, including pharmaceuticals, organic synthesis, and material science .


Molecular Structure Analysis

The molecular weight of 1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is 194.66 . The IUPAC name is 1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride and the InChI code is 1S/C10H10N2.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(9)12;/h1,3,5,10H,2,4,12H2;1H .

It is stored at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Applications

1-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride has been utilized in various synthetic and pharmacological studies. For instance, its derivatives have been used in the synthesis of amino amides and amino esters with potential anticonvulsant activities (Arustamyan et al., 2019). Additionally, the compound has been involved in regioselective synthesis processes leading to the creation of partially reduced benzo[e]indene (Singh et al., 2015).

Chemical Transformations and Derivative Synthesis

The compound has been instrumental in the synthesis of various heterocyclic derivatives. For example, it has been used in the creation of new [1,8]naphthyridine, Pyrido[2,3-d]-Pyrimidine, and other annulated pyridine derivatives (El-Adasy et al., 2013). Additionally, it plays a role in the transformation of 4-Amino-1H-1, 5-benzodiazepine-3-carbonitrile, leading to the discovery of new compounds with potential chemical applications (Okamoto et al., 1980).

Material Science and Analytical Applications

The compound and its derivatives have also found applications in material science and analytical chemistry. For instance, derivatives of 1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride have been studied for their photovoltaic properties and potential use in organic–inorganic photodiode fabrication (Zeyada et al., 2016). Also, its reaction with hydrogen peroxide, leading to fluorescent benzimidazole, has been applied in fluorometric determinations (Okamoto et al., 1980).

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(9)12;/h1,3,5,10H,2,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHYVKYSUSWVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride

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